Pedatisectine F
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Overview
Description
Pedatisectine F: is a novel alkaloid compound first isolated from the rhizome of the plant Pinellia pedatisecta. It is characterized by its unique chemical structure, which includes a pyrazine ring substituted with a butanetetrol side chain. The molecular formula of this compound is C9H14N2O4 , and it has a molecular weight of 214.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pedatisectine F is primarily obtained from natural sources, specifically the rhizome of Pinellia pedatisecta. The extraction process involves isolating the alkaloid extract from the plant material, followed by purification using chromatographic techniques
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pinellia pedatisecta rhizomes. The process includes harvesting the plant, drying the rhizomes, and performing solvent extraction to isolate the alkaloid fraction. The extract is then subjected to purification steps, such as column chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pedatisectine F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The pyrazine ring in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Pedatisectine F has several scientific research applications, including:
Chemistry: It serves as a reference standard for studying alkaloid structures and properties.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Pedatisectine F involves its interaction with specific molecular targets and pathways. It has been shown to modulate gastrointestinal motility by affecting the pacemaker potential of interstitial cells of Cajal. Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in modulating ion channels and signaling pathways related to inflammation and motility .
Comparison with Similar Compounds
Pedatisectine F is unique among alkaloids due to its specific structure and bioactivity. Similar compounds include:
Pedatisectine G: Another alkaloid isolated from with a similar structure but different bioactivity.
Hypoxanthine: A purine derivative found in the same plant, with distinct chemical properties and biological effects.
Erythritol: A sugar alcohol also isolated from Pinellia pedatisecta, used primarily as a sweetener
This compound stands out due to its specific pyrazine-butanetetrol structure, which imparts unique chemical and biological properties .
Properties
CAS No. |
13440-26-1 |
---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(1R,2S,3R)-1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |
InChI Key |
JHZAQNFLUSEYDA-IWSPIJDZSA-N |
Isomeric SMILES |
CC1=CN=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O |
Canonical SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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